molecular formula C21H21N3O4 B11512948 2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide

2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide

Cat. No.: B11512948
M. Wt: 379.4 g/mol
InChI Key: VJZRLAWGXDMHRR-UHFFFAOYSA-N
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Description

2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE is a complex organic compound known for its photochromic properties. This compound is part of the spiropyran family, which is characterized by its ability to undergo reversible transformations between two forms when exposed to light. The compound has significant applications in various fields, including materials science, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 6-nitro-2-hydroxybenzaldehyde under acidic conditions to form the spiropyran core. This intermediate is then reacted with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE involves its ability to undergo reversible photoisomerization. When exposed to UV light, the spiropyran form absorbs energy and converts to the merocyanine form, which has a different absorption spectrum and physical properties. This transformation is reversible, and the compound can revert to its original form upon exposure to visible light or heat . The molecular targets and pathways involved include the interaction with light and thermal energy, which induce changes in the molecular structure and electronic configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct photochromic properties and reactivity. Its ability to undergo reversible transformations under mild conditions makes it particularly valuable for applications in smart materials and optical devices .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)acetamide

InChI

InChI=1S/C21H21N3O4/c1-13-4-6-17-16(10-13)20(2,3)21(23(17)12-19(22)25)9-8-14-11-15(24(26)27)5-7-18(14)28-21/h4-11H,12H2,1-3H3,(H2,22,25)

InChI Key

VJZRLAWGXDMHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(C2(C)C)C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC(=O)N

Origin of Product

United States

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